1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
Overview
Description
“1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine” is a chemical compound with the IUPAC name 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine . It has a molecular weight of 154.6 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Synthesis Techniques and Derivatives
Efficient Synthesis Methods : The compound and its analogs, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine, can be synthesized efficiently using sodium borohydride reduction and debenzylation with hydrogen over palladium on carbon. This method is applicable for synthesizing different N6-substituted analogs (Nechayev et al., 2013).
Synthesis of Pyrrolo-Fused Compounds : Research has been conducted on synthesizing pyrrolo-fused compounds such as Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids and their derivatives. These compounds have potential applications in organic chemistry and drug development (Bencková & Krutošíková, 1997).
Materials Science Applications
Semiconducting Materials : Nitrogen-embedded small molecules derived from similar compounds have been studied for their electrochemical properties, self-assembly behavior, and carrier transport properties. These materials are relevant in the field of semiconductors and electronics (Zhou et al., 2019).
Functional Materials : Functionalization of 1H-Pyrrolo[2,3-b]pyridine, a compound closely related to 1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine, has been explored for creating new compounds directed toward agrochemicals and functional materials. This includes introducing amino groups and creating polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups (Minakata et al., 1992).
Pharmaceutical and Biological Research
Synthesis of Bioactive Compounds : Research into the synthesis of various bioactive compounds, such as anti-inflammatory and analgesic agents, involves the use of pyrrolo-pyridine structures. These structures are key in developing new pharmacologically active compounds (Muchowski et al., 1985).
Novel Heterocyclic Molecules : There's ongoing research into creating new heterocyclic molecules based on pyrrolo-pyridine structures. These studies include characterizing their reactivity, stability, and potential applications in fields like non-linear optics and drug development (Murthy et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-benzyl-6-chloro-2,3-dihydropyrrolo[3,2-c]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2/c15-14-8-13-12(9-16-14)6-7-17(13)10-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTAJGVKCHURQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC(=NC=C21)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10503113 | |
Record name | 1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23596-27-2 | |
Record name | 1-Benzyl-6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10503113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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